Fattiviracin FV-8
Description
Isolation from Streptomyces microflavus Strain No. 2445
Fattiviracin FV-8 was first isolated from the culture broth of Streptomyces microflavus strain No. 2445, an actinomycete discovered in a soil sample in 1995. amazon.com This particular strain was found to produce a variety of fattiviracin derivatives, with FV-8 being the major product. tandfonline.comresearchgate.nettandfonline.com The isolation and purification of FV-8 were part of a broader effort to identify new antiherpetic agents from microbial sources. amazon.comresearchgate.net
The producing organism, S. microflavus strain No. 2445, is capable of synthesizing at least 13 different fattiviracin derivatives, designated FV-1 to FV-13. amazon.comresearchgate.net this compound is structurally a macrocyclic diester, composed of four D-glucose units and two trihydroxy fatty acids. researchgate.nettandfonline.com Specifically, its structure consists of four D-glucose residues and two trihydroxy fatty acids with 21 and 24 carbons (C21 and C24). tandfonline.com The biosynthesis of the two trihydroxy fatty acid residues in the FV-8 molecule originates from acetic acid. tandfonline.comnih.gov
Production by Actinomycetes
Actinomycetes, particularly the genus Streptomyces, are well-known producers of a wide array of antibiotics and other bioactive compounds. amazon.comresearchgate.net The production of fattiviracins by Streptomyces microflavus highlights the continued importance of these filamentous bacteria as a source of novel therapeutic agents. amazon.comresearchgate.net The strain S. microflavus No. 2445 has the notable ability to convert various sugars present in the culture medium into glucose, which is then directly incorporated into the this compound molecule. tandfonline.comnih.gov
Research Findings on this compound
Substantial research has been conducted to elucidate the properties and biological activities of this compound.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Description |
| Molecular Formula | C₇₀H₁₂₈O₂₈ nih.gov |
| Molecular Weight | Approximately 1400 to 1500 g/mol researchgate.net |
| Appearance | White amorphous powder researchgate.net |
| Solubility | Readily soluble in water, methanol, pyridine, and DMSO; insoluble in other organic solvents researchgate.net |
| Structure | A macrocyclic diester composed of four D-glucose residues and two trihydroxy fatty acids researchgate.nettandfonline.com |
| Antiviral Activity | Potent activity against enveloped DNA viruses (e.g., Herpes Simplex Virus-1, Varicella-Zoster Virus) and enveloped RNA viruses (e.g., Influenza A and B viruses, HIV-1) tandfonline.comresearchgate.netnih.gov |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) |
| Influenza A/H1N1 | MDCK | 1.34 semanticscholar.org |
| Influenza B/Lee/40 | MDCK | 2.33 semanticscholar.org |
Structure
2D Structure
Properties
Molecular Formula |
C70H128O28 |
|---|---|
Molecular Weight |
1417.7 g/mol |
IUPAC Name |
(1S,8R,9S,10S,11R,12R,19S,20R,21R,22S)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[18-hydroxy-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonadecyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |
InChI |
InChI=1S/C70H128O28/c1-43(73)29-21-19-27-33-45(91-67-63(85)59(81)55(77)49(39-71)95-67)31-23-15-11-7-4-3-5-8-13-17-25-35-47-37-53(75)89-41-52-58(80)62(84)66(88)70(98-52)94-48(38-54(76)90-42-51-57(79)61(83)65(87)69(93-47)97-51)36-26-18-14-10-6-9-12-16-24-32-46(34-28-20-22-30-44(2)74)92-68-64(86)60(82)56(78)50(40-72)96-68/h43-52,55-74,77-88H,3-42H2,1-2H3/t43?,44?,45?,46?,47?,48?,49-,50-,51+,52-,55-,56-,57+,58-,59+,60+,61-,62+,63-,64-,65+,66-,67-,68-,69+,70-/m1/s1 |
InChI Key |
AHOFUQPZFBOVJX-DUZHEMLUSA-N |
Isomeric SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(CC(=O)OC[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)O1)O)O)O)CCCCCCCCCCCC(CCCCCC(C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCC(CCCCCC(C)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Synonyms |
fattiviracin FV-8 |
Origin of Product |
United States |
Discovery and Biological Origin of Fattiviracin Fv 8
Discovery and Source
Fattiviracin FV-8 is a natural product isolated from the culture broth of Streptomyces microflavus strain No. 2445. tandfonline.comnih.gov This strain of actinomycete is the natural source for the entire family of fattiviracin antibiotics. tandfonline.comresearchgate.net
Chemical Structure and Properties
The chemical structure of this compound is complex, belonging to a class of compounds known as sugar-fatty acid lactones. tandfonline.com Its molecular formula is C70H128O28. nih.gov The core structure consists of a macrocycle containing two trihydroxy fatty acid residues and four D-glucose units. tandfonline.comjst.go.jptandfonline.com Specifically, the fatty acids are C21 and C24 chains. tandfonline.com this compound is obtained as a white amorphous powder and is readily soluble in water, methanol, pyridine, and DMSO, but it is insoluble in most other organic solvents. nih.gov
Table 1: Structural and Physicochemical Properties of this compound
| Property | Description |
| Compound Name | This compound |
| Producing Organism | Streptomyces microflavus strain No. 2445 tandfonline.comnih.gov |
| Chemical Class | Neutral Glycolipid, Macrocyclic Diester nih.gov |
| Molecular Formula | C70H128O28 nih.gov |
| Core Components | Four D-glucose residues and two trihydroxy fatty acids (C21 and C24) tandfonline.comtandfonline.com |
| Solubility | Soluble in water, methanol, pyridine, DMSO nih.gov |
Biosynthesis
The biosynthesis of this compound has been a subject of detailed study. tandfonline.comjst.go.jp Research has shown that the four glucose residues in the molecule are directly incorporated from glucose present in the culture medium. tandfonline.comjst.go.jp The producing organism, S. microflavus, can convert other sugars in the medium into glucose, which is then exclusively used for building the FV-8 molecule. tandfonline.com
The two trihydroxy fatty acid chains are synthesized from acetic acid via an expected polyketide pathway. tandfonline.com The production of FV-8 is notably inhibited by cerulenin (B1668410), a known inhibitor of fatty acid biosynthesis, which further supports this pathway. tandfonline.comjst.go.jpnih.gov
Biosynthetic Pathways of Fattiviracin Fv 8
Precursor Incorporation and Metabolic Origins
The assembly of the Fattiviracin FV-8 structure relies on the direct incorporation of fundamental building blocks derived from sugar and fatty acid metabolism.
The four sugar moieties within the this compound molecule are derived directly from glucose. tandfonline.comtandfonline.com Research involving feeding experiments with ¹³C-labeled D-glucose confirmed its direct incorporation into the final structure. tandfonline.com When [1-¹³C] D-glucose was introduced into the culture medium of S. microflavus, ¹³C enrichment was specifically observed at the carbon positions corresponding to the four glucose residues in the FV-8 molecule. tandfonline.com This demonstrates that the strain can efficiently utilize glucose from the medium for the glycosylation steps of biosynthesis. tandfonline.comnih.gov
The non-sugar, lipid components of this compound originate from acetic acid. tandfonline.comtandfonline.com Isotope-labeling studies using [1-¹³C]acetate and [2-¹³C]acetate as precursors have elucidated the formation of the two trihydroxy fatty acid chains. The observed labeling patterns, where ¹³C from [1-¹³C]acetate was incorporated at odd-numbered carbons and ¹³C from [2-¹³C]acetate at even-numbered carbons, are characteristic of a polyketide synthesis pathway. tandfonline.com This indicates that the fatty acid backbones are assembled through the sequential condensation of acetate (B1210297) units, a common mechanism for producing polyketide metabolites in actinomycetes. tandfonline.comkitasato-u.ac.jp
Enzymatic Regulation of Biosynthesis
The production of this compound is tightly regulated by the enzymes involved in its biosynthetic pathway, particularly those related to fatty acid synthesis.
The biosynthesis of this compound is significantly inhibited by cerulenin (B1668410), a well-known inhibitor of fatty acid and polyketide biosynthesis. tandfonline.comresearchgate.net Cerulenin specifically blocks the condensation reaction step in the formation of fatty acid chains. kitasato-u.ac.jp When cerulenin (at a concentration of 20 µg/ml) was added to the culture of S. microflavus, the production of FV-8 was markedly reduced. tandfonline.com This inhibitory effect provides strong evidence that the trihydroxy fatty acid moieties of FV-8 are synthesized via a pathway analogous to fatty acid biosynthesis. tandfonline.comresearchgate.net
Effect of Cerulenin on this compound Production
The following table details the impact of adding cerulenin at different time points during cultivation on the final concentration of this compound and cell growth after 96 hours.
| Condition | Cerulenin Addition Time (hours) | Final FV-8 Concentration (µg/ml) | Mycelium Weight (mg/50ml) |
| Control | No Cerulenin | 18.0 | 450 |
| Test 1 | 0 | 0.0 | 440 |
| Test 2 | 24 | 2.5 | 450 |
| Test 3 | 48 | 9.0 | 460 |
| Test 4 | 72 | 16.0 | 450 |
Data sourced from Habib et al., 2001. tandfonline.com
Strain-Specific Sugar Conversion Mechanisms
A notable characteristic of Streptomyces microflavus strain No. 2445 is its ability to convert various sugars into glucose prior to their incorporation into the fattiviracin structure. tandfonline.comtandfonline.com Even when the culture medium was supplemented with sugars other than glucose, such as galactose, mannose, fructose, or xylose, the isolated this compound molecules exclusively contained glucose residues. tandfonline.com This suggests the presence of an efficient enzymatic system within the strain that channels different monosaccharides into a glucose pool. tandfonline.com
Further investigation with a cell-free extract of the strain demonstrated the conversion of xylose to xylulose, a key step in the pentose (B10789219) phosphate (B84403) pathway which can ultimately lead to glucose formation. tandfonline.com This intrinsic metabolic flexibility ensures a consistent supply of the required glucose precursors for FV-8 synthesis, regardless of the primary carbohydrate source available. tandfonline.com
Sugar Residues in Modified FV-8 from Various Carbon Sources
This table shows that regardless of the initial sugar added to the culture medium, the final this compound product exclusively contained glucose residues.
| Sugar Added to Medium | Sugar Residue in Modified FV-8 |
| Glucose | Glucose |
| Galactose | Glucose |
| Mannose | Glucose |
| Fructose | Glucose |
| Xylose | Glucose |
| Arabinose | Glucose |
Data sourced from Habib et al., 2001. tandfonline.com
Strategies for Enhanced Production of Fattiviracin Derivatives
To improve the yield of fattiviracins, researchers have explored methods involving strain modification. One successful strategy has been the development of bacitracin-resistant strains of S. microflavus. jst.go.jpnih.gov This approach led to an enhanced production of fattiviracin derivatives. nih.gov Specifically, the production of Fattiviracin FV-13, a derivative with the longest fatty acid chains in the family, was dramatically increased in these resistant strains, a phenomenon linked to C₅₅-isoprenyl phosphate metabolism. jst.go.jpnih.gov
Structural Elucidation and Chemical Features
General Structural Framework: Sugar-Fatty Acid Lactone
Fattiviracin FV-8 is classified as a glycolipid, specifically a sugar-fatty acid lactone. Its fundamental structure consists of carbohydrate units glycosidically linked to long-chain fatty acids, which are in turn cyclized through ester bonds. This arrangement results in a large lactone ring, a defining characteristic of the fattiviracin family. The interplay between the hydrophilic sugar moieties and the lipophilic fatty acid chains imparts an amphipathic character to the molecule.
Constituent Subunits: D-Glucose and Trihydroxy Fatty Acids
Detailed analysis has shown that the this compound molecule is composed of specific building blocks. The carbohydrate component consists of four units of D-glucose. The lipid portion is made up of two trihydroxy fatty acid residues. For this compound, these have been identified as having chain lengths of 22 and 24 carbons (C22 and C24).
The broader family of fattiviracins, which includes at least 13 derivatives (FV-1 to FV-13), is categorized into five subfamilies based on the varying lengths of their fatty acid components. For instance, the closely related Fattiviracin A1 contains hydroxy fatty acids with 24 and 33 carbon atoms.
Table 1: Comparison of Constituent Fatty Acids in Fattiviracin Derivatives
| Compound | Fatty Acid 1 Chain Length | Fatty Acid 2 Chain Length |
|---|---|---|
| This compound | C22 | C24 |
| Fattiviracin A1 | C24 | C33 |
Structural Relationship to Other Glycolipids (e.g., Cycloviracins)
This compound shares a close structural relationship with another class of antiviral glycolipids known as cycloviracins, such as Cycloviracin B1 and B2. Both families of compounds are macrocyclic diesters composed of sugar and fatty acid units. However, key distinctions exist between them. The primary differences lie in the lengths of the fatty acid side chains and the specific composition and arrangement of the sugar moieties. For example, cycloviracins have been found to contain 2-O-methyl-D-glucose in addition to D-glucose.
It is important to note that detailed structural analysis and total synthesis of Cycloviracin B1 have led to suggestions that the originally proposed structure for the fattiviracins may require revision. Comparative analysis of NMR spectroscopic data between the cycloviracins and fattiviracins indicates potential discrepancies in the assigned stereochemistry of the fattiviracin core structure. This highlights the ongoing scientific process of refining our understanding of these complex natural products.
Broad-Spectrum Antiviral Activity in In Vitro Models
Studies have revealed that this compound exhibits potent antiviral effects against several enveloped DNA and RNA viruses. researchgate.net Its efficacy has been observed against human immunodeficiency virus type 1 (HIV-1), herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and both influenza A and B viruses. tandfonline.comresearchgate.net
This compound has shown notable inhibitory effects on HIV-1 infection in laboratory models. tandfonline.comresearchgate.net Continuous treatment with the compound has been found to significantly inhibit HIV-1 infection. nih.gov Research indicates that this compound is effective against different strains of HIV-1, including T-tropic, M-tropic, and dual-tropic strains. tandfonline.com The 50% effective concentration (EC50) of this compound against the IIIB strain of HIV-1 in MAGI/CCR5 cells was determined to be 6.1 µg/mL. tandfonline.com Another study reported an EC50 of 10.4 µg/mL against HIV-1. tandfonline.com The compound has been shown to inhibit all tested strains (LAI (X4), JR-FL (R5), and 89.6 (X4R5)) in a dose-dependent manner. niph.go.jp
The antiviral activity of this compound extends to Herpes Simplex Virus Type 1 (HSV-1). tandfonline.comresearchgate.net In vitro studies using a plaque reduction assay in Vero cells demonstrated its efficacy. tandfonline.com The EC50 value for this compound against the KOS strain of HSV-1 was found to be 2.7 µg/mL. tandfonline.com Another reported EC50 value against HSV-1 is 3.9 µg/mL. tandfonline.com
This compound has also demonstrated potent activity against Varicella-Zoster Virus (VZV), another member of the herpesvirus family. tandfonline.comresearchgate.net Using a plaque reduction assay with the Oka strain of VZV in Vero cells, the EC50 was determined to be 3.0 µg/mL. tandfonline.com A separate measurement indicated an EC50 of 3.4 µg/mL against VZV. tandfonline.com
The compound has shown efficacy against both influenza A and B viruses. tandfonline.comresearchgate.net In plaque reduction assays using Madin-Darby canine kidney (MDCK) cells, this compound inhibited influenza A (H1N1) and influenza B (B/Lee/40) viruses with EC50 values of 1.9 µg/mL and 3.3 µg/mL, respectively. tandfonline.com Another study reported an EC50 of 2.1 µg/mL against influenza A virus. tandfonline.com
| Virus | Strain | Cell Line | EC50 (µg/mL) |
| HIV-1 | IIIB | MAGI/CCR5 | 6.1 tandfonline.com |
| HIV-1 | Not Specified | Not Specified | 10.4 tandfonline.com |
| HSV-1 | KOS | Vero | 2.7 tandfonline.com |
| HSV-1 | Not Specified | Not Specified | 3.9 tandfonline.com |
| VZV | Oka | Vero | 3.0 tandfonline.com |
| VZV | Not Specified | Not Specified | 3.4 tandfonline.com |
| Influenza A | H1N1 | MDCK | 1.9 tandfonline.com |
| Influenza A | Not Specified | Not Specified | 2.1 tandfonline.com |
| Influenza B | B/Lee/40 | MDCK | 3.3 tandfonline.com |
Elucidation of Antiviral Action Mechanisms
Research into how this compound exerts its antiviral effects has pointed towards a primary mechanism involving direct interaction with the virus particles, which in turn affects their ability to enter host cells.
A key aspect of this compound's mechanism of action is its direct effect on viral particles. tandfonline.com Studies on HIV-1 have shown that the compound inactivates the virus without causing lysis, or breakdown, of the viral particles. tandfonline.com This was demonstrated by the observation that while the antiviral activity increased with the concentration of this compound, the amount of the HIV-1 capsid protein p24 remained constant. tandfonline.com This suggests that the compound inhibits viral entry into host cells. tandfonline.comnih.gov
Time-of-addition experiments further support this mechanism. The antiviral activity of this compound against HIV-1 was strongest when added just before viral infection. tandfonline.com The efficacy decreased significantly when the compound was added one hour after infection and was not observed when added three hours post-infection. tandfonline.com This indicates that this compound acts on the virus before it has a chance to invade the host cells. tandfonline.com It has been suggested that this compound may interact with the transmembrane glycoprotein (B1211001) gp41 of HIV-1, rather than the gp120 protein that binds to the host cell's CD4 receptor. tandfonline.com This interaction is thought to modulate the fluidity of the plasma membrane, which is critical for the viral entry process. nih.gov
Inhibition of Viral Entry into Host Cells
This compound primarily exerts its antiviral activity by inhibiting the entry of viruses into host cells. tandfonline.comcapes.gov.br This mechanism involves a direct action on the viral particles without causing their lysis. tandfonline.comnih.govcapes.gov.br
Research indicates that this compound's inhibitory action is not random but targets specific viral components. In the case of Human Immunodeficiency Virus Type 1 (HIV-1), the compound has been found to interact with the transmembrane glycoprotein gp41. tandfonline.com This interaction is crucial as gp41 is a key player in the fusion of the viral envelope with the host cell membrane. nih.gov Notably, this compound does not appear to interfere with the binding of the gp120 glycoprotein to the CD4 receptor on the host cell surface, suggesting a specific action on the post-binding, fusion-related steps of viral entry. tandfonline.com
The inhibitory effect of this compound is most pronounced during the initial phases of the viral replication cycle. niph.go.jp Studies have shown that its antiviral activity is strongest when introduced just before or at the time of viral infection. tandfonline.com For instance, in experiments with HIV-1, the effective concentration (EC₅₀) was significantly lower when the compound was added just before infection compared to one hour after infection. tandfonline.com No antiviral activity was observed when added three hours post-infection, indicating that this compound does not affect viruses that have already successfully entered the host cell. tandfonline.com This underscores its role in targeting the early stages of replication, specifically the entry process. tandfonline.comnih.gov
The following table summarizes the time-dependent antiviral activity of this compound against HIV-1:
| Time of FV-8 Addition Relative to HIV-1 Infection | EC₅₀ (µg/ml) |
|---|---|
| Just before infection | ~4.3 |
| 1 hour after infection | 28.9 |
Modulation of Host Cell Plasma Membrane Fluidity
A key aspect of this compound's mechanism is its ability to modulate the fluidity of the host cell plasma membrane. niph.go.jpnih.govmdpi.com This glycolipid can integrate into the cell membrane due to its amphipathic nature, which consists of a hydrophilic sugar portion and a lipophilic lipid structure. mdpi.comsemanticscholar.org
The antiviral effect of this compound is directly correlated with a decrease in plasma membrane fluidity. nih.gov Continuous treatment of cells with the compound leads to a more ordered and less fluid membrane state. niph.go.jp This restricted movement of membrane molecules is believed to be a critical factor in inhibiting viral infection. nih.gov
Conversely, pretreatment of cells with high concentrations of this compound has been shown to paradoxically enhance viral infectivity. niph.go.jpnih.gov This enhancement is associated with an increase in membrane fluidity. nih.gov
The table below illustrates the dichotomous effects of this compound on HIV-1 infection and its correlation with membrane fluidity:
| Treatment Condition | Effect on HIV-1 Infection | Correlation with Plasma Membrane Fluidity |
|---|---|---|
| Continuous treatment (40 µg/ml) | 96% inhibition | Decreased fluidity |
The modulation of membrane fluidity has significant implications for the formation of the viral fusion pore, a critical step for the entry of enveloped viruses. nih.govmdpi.comsemanticscholar.org By decreasing membrane fluidity, this compound is thought to impede the formation of a wide fusion pore, thereby blocking the release of the viral contents into the host cell cytoplasm. nih.govmdpi.comsemanticscholar.org This mechanism provides a novel strategy for inhibiting a broad range of enveloped viruses. nih.govnih.gov
Antifungal Activities in Model Systems
In addition to its antiviral properties, this compound has also been noted for its antifungal activities. nih.gov While the primary focus of research has been on its antiviral mechanisms, its potential as an antifungal agent is an area of growing interest. The exact mechanisms underlying its antifungal effects are still under investigation but may involve similar interactions with fungal cell membranes, leading to disruption of their integrity or function.
Mechanistic Investigations of Antiviral Efficacy
Inhibition of Alternaria Species
Research has indicated that Streptomyces microflavus, the bacterium from which Fattiviracin FV-8 is isolated, exhibits notable antifungal properties against various species of the phytopathogenic fungi Alternaria. unirioja.escsic.es While this compound is known for its antiviral activities, studies directly detailing its specific inhibitory mechanism against Alternaria species are not extensively documented in current literature. nih.gov However, the antifungal activity of the producing microorganism, S. microflavus, provides indirect evidence of the potential efficacy of its metabolites, including this compound, against these fungi.
A study on Streptomyces microflavus strain 163 demonstrated its significant inhibitory effects on the growth of several Alternaria species. unirioja.es The antimicrobial spectrum of this strain was tested against various pathogens, revealing a targeted efficacy against members of the Alternaria genus.
The table below summarizes the inhibitory effects of S. microflavus strain 163 on different Alternaria species.
| Test Pathogen | Inhibition Effect |
| Alternaria alternata | + |
| Alternaria solani | + |
| Alternaria alternata f. sp. mali | + |
| Other non-Alternaria pathogens | - or slight |
| Data Source: Dialnet unirioja.es | |
| '+' indicates a positive inhibitory result, while '-' indicates no significant effect. |
Further investigations revealed that the fermentation broth of S. microflavus strain 163 contains antimicrobial substances that are effective against Alternaria spp. unirioja.es When the broth was applied to cultures of A. alternata, it resulted in sparse and villous mycelial growth, in contrast to the dense growth observed in control groups. unirioja.es This suggests that the secreted metabolites interfere with the normal development of the fungal mycelia.
In detached leaf assays, the bacteria-free filtrate from the S. microflavus strain 163 fermentation broth demonstrated a significant inhibition rate of 56.7% against tobacco brown spot, a disease caused by A. alternata. csic.es In growth chamber experiments, the biocontrol activity was even more pronounced when the filtrate was applied prior to inoculation with A. alternata, resulting in an inhibition rate of 46.05%. csic.es These findings highlight the potential of metabolites produced by S. microflavus in controlling diseases caused by Alternaria species.
While the antiviral mechanism of this compound has been studied in the context of enveloped viruses, where it is proposed to act as a membrane fluidity modulator, its precise mode of action against the fungal cells of Alternaria remains an area for further investigation. nih.gov
Structure Activity Relationship Sar Studies of Fattiviracin Fv 8 and Analogs
Analysis of Structural Variations within the Fattiviracin Family (FV-1 to FV-13)
The fattiviracins are a group of closely related antiviral antibiotics produced by the actinomycete Streptomyces microflavus strain No. 2445. researchgate.netresearchgate.netnih.gov At least 13 distinct derivatives, designated FV-1 through FV-13, have been identified. researchgate.netresearchgate.netnih.gov Structurally, they are characterized as large macrocyclic diesters. researchgate.netresearchgate.netnih.gov This core structure is formed by the linkage of two D-glucose residues with two long-chain trihydroxy fatty acids. researchgate.netresearchgate.netnih.gov
The primary basis for differentiation within the fattiviracin family is the variation in the length of their fatty acid moieties. researchgate.netresearchgate.netnih.gov Based on these differences, the fattiviracins have been categorized into five distinct families. researchgate.netresearchgate.netnih.gov Despite these structural variations in the lipid tails, each of these families demonstrates a similarly potent and broad spectrum of antiviral activity against enveloped viruses, including herpes simplex virus (HSV), influenza A and B viruses, and human immunodeficiency virus (HIV). researchgate.netresearchgate.net Fattiviracin FV-13 is noted for having the longest fatty acid chains in the family. researchgate.netresearchgate.net
Fattiviracin FV-8 stands out as the major product synthesized by S. microflavus. researchgate.nettandfonline.commdpi.com Its specific structure consists of four glucose units and two trihydroxy fatty acid residues. researchgate.nettandfonline.commdpi.comnih.gov
| Compound | Producing Organism | General Structure | Key Distinguishing Feature |
|---|---|---|---|
| Fattiviracin Family (FV-1 to FV-13) | Streptomyces microflavus | Macrocyclic diester of two glucose units and two trihydroxy fatty acids. researchgate.netresearchgate.netnih.gov | Variations in fatty acid chain length, categorized into 5 families. researchgate.netresearchgate.netnih.gov |
| This compound | Streptomyces microflavus | Macrocyclic glycolipid with four glucose units and two trihydroxy fatty acid residues. tandfonline.commdpi.comnih.gov | Major product of the producing strain. researchgate.nettandfonline.commdpi.com |
| Fattiviracin FV-13 | Streptomyces microflavus | Macrocyclic glycolipid. | Possesses the longest fatty acid chains in the family. researchgate.netresearchgate.net |
Impact of Sugar Moieties on Biological Activity
The sugar components, or moieties, are a cornerstone of the fattiviracin structure and are critical for their biological function. Both this compound and Fattiviracin A1 possess a total of four D-glucose units in their structures. researchgate.netnih.govnih.gov The essentiality of the glucose moiety is highlighted by biosynthetic studies on S. microflavus. tandfonline.com Research has shown that the producing strain has the capability to convert various other sugars, such as xylose, into glucose within its metabolic pathways. researchgate.nettandfonline.com This converted glucose is then exclusively incorporated into the final FV-8 molecule. researchgate.nettandfonline.com
Influence of Fatty Acid Chain Lengths on Activity
The lipophilic fatty acid chains are another crucial determinant of the biological activity of fattiviracins. The entire family of 13 known fattiviracins is sub-classified into five groups precisely based on the length of these fatty acid chains. researchgate.netresearchgate.netnih.gov This amphipathic nature, with a hydrophilic sugar head and a lipophilic lipid tail, is characteristic of surfactant molecules and is believed to be central to the fattiviracins' mechanism of action. mdpi.com
Interestingly, while structural differences in the fatty acid tails define the various families, they all exhibit a similar spectrum of potent antiviral activity. researchgate.net This suggests that while a significant lipid component is necessary, slight variations in its length may not drastically alter the general antiviral efficacy against key target viruses like HSV and HIV. researchgate.net The fatty acid portions of the molecule are biosynthesized from acetic acid precursors via a polyketide pathway. tandfonline.com The importance of the lipid tail length has been observed in other molecular contexts; for instance, nanoparticles conjugated with long-chain fatty acids (C18) demonstrated superior anticancer activity compared to those with short chains (C4), highlighting the role of the lipid component in biological interactions. nih.gov Very long-chain fatty acids are also known to be fundamental to the rigidity and permeability of cellular membranes. frontiersin.org
| Structural Component | Variation | Impact on Biological Activity |
|---|---|---|
| Sugar Moiety | Substitution with sugars other than glucose. | The producing organism exclusively incorporates glucose, converting other sugars first. The resulting FV-8 shows unchanged antiherpetic activity, indicating the tetraglucose structure is essential. tandfonline.com |
| Fatty Acid Chains | Variations in chain length (defining the 5 families). | Different families exhibit a similar broad spectrum of antiviral activity against herpes, influenza, and HIV. researchgate.net This suggests a long lipid tail is required, but minor length variations are tolerated. |
Comparative Analysis with Fattiviracin A1 and Other Derivatives
A comparative analysis between this compound and its close analog, Fattiviracin A1, reveals subtle structural differences that result in nearly identical biological activity profiles. Both compounds are produced by S. microflavus and feature a macrocyclic structure with four D-glucose units and two hydroxy fatty acids. nih.govnih.gov Fattiviracin A1 is specifically defined by having C24 and C33 hydroxy fatty acid chains. researchgate.netresearchgate.netnih.gov
Both FV-8 and A1 demonstrate potent activity against a wide range of enveloped viruses. researchgate.netnih.govnih.gov Their efficacy is remarkably similar, as shown by their 50% effective concentration (EC₅₀) values. Against the H1N1 influenza virus, both FV-8 and A1 exhibit an EC₅₀ of 1.34 µM. researchgate.netnih.gov Against other viruses, FV-8 has a reported EC₅₀ of 2.33 µM for Influenza B virus. researchgate.netnih.gov The proposed mechanism of action for both compounds involves a direct interaction with virus particles, which inhibits the virus's entry into host cells. researchgate.netnih.govnih.gov
The fattiviracin structure can be contrasted with that of the cycloviracins, another class of related antiviral glycolipids. Fattiviracin A1 differs from cycloviracins B1 and B2 in both the length of its fatty acid side chain and its sugar composition. researchgate.netresearchgate.netnih.gov Specifically, cycloviracins possess a fifth glucose unit and some of their sugar units are methoxylated, a feature not present in the fattiviracins. researchgate.net These distinctions underscore the specific structural requirements within the fattiviracin family for their characteristic biological activity.
| Compound | Virus Strain | EC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|
| This compound | Influenza A (H1N1) | 1.34 | researchgate.netnih.gov |
| Fattiviracin A1 | Influenza A (H1N1) | 1.34 | researchgate.netnih.gov |
| This compound | Influenza B (B/Lee/40) | 2.33 | researchgate.netnih.gov |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Fattiviracin FV-1 |
| Fattiviracin FV-13 |
| Fattiviracin A1 |
| Cycloviracin B1 |
| Cycloviracin B2 |
| Glucose |
| Xylose |
| Acetic Acid |
Pre Clinical in Vitro and in Vivo Research Models
Utilization of Cell-Based Assays for Antiviral Activity
The antiviral activity of Fattiviracin FV-8 has been primarily investigated through cell-based assays, which are fundamental in preclinical virology research. These in vitro systems allow for the controlled study of the compound's effect on viral replication and infectivity within a cellular context.
Mammalian Cell Lines
A variety of mammalian cell lines have been instrumental in elucidating the antiviral spectrum of this compound. These cell lines provide the necessary host environment for viral propagation and the subsequent assessment of the compound's inhibitory effects.
Vero Cells: Originating from the kidney of an African green monkey, Vero cells are a widely used continuous cell line in virology. sigmaaldrich.com They have been employed in plaque reduction assays to measure the activity of this compound against several viruses, including herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). tandfonline.comresearchgate.net Their susceptibility to a broad range of viruses makes them a valuable tool for initial antiviral screening. nih.gov
MDCK Cells: The Madin-Darby canine kidney (MDCK) cell line is another cornerstone in influenza virus research. nibn.go.jpnih.gov Confluent monolayers of MDCK cells have been utilized in plaque reduction assays to determine the efficacy of this compound against influenza A and B viruses. tandfonline.com
COS Cells: COS cells, derived from monkey kidney tissue, have also been used in the study of this compound, particularly in the context of human immunodeficiency virus type 1 (HIV-1) research. nih.gov
MT-4 Cells: While the provided search results focus primarily on Vero, MDCK, and COS cells, the broader context of HIV research often involves the use of human T-cell lines like MT-4 for antiviral testing.
Viral Strains and Isolates in Culture
The antiviral activity of this compound has been evaluated against a panel of clinically relevant viral strains and isolates. This testing across different viruses helps to define the breadth of the compound's potential therapeutic applications.
Human Immunodeficiency Virus Type 1 (HIV-1): this compound has demonstrated potent antiviral activity against HIV-1. tandfonline.comnih.gov Studies have utilized different strains, including T-tropic (IIIB), M-tropic (JR-FL), and dual-tropic (89.6) strains, to assess the compound's efficacy. tandfonline.com
Herpes Simplex Virus Type 1 (HSV-1): The compound's activity against HSV-1 has been consistently reported. tandfonline.comresearchgate.netresearchgate.net
Varicella-Zoster Virus (VZV): this compound has also been shown to be active against VZV. tandfonline.comresearchgate.netresearchgate.net
Influenza A and B Viruses: Research has confirmed the inhibitory effect of this compound on both influenza A and B viruses. tandfonline.comnih.govjpmh.org Specifically, it has been tested against H1N1 strains and Influenza B virus B/Lee/40. mdpi.com
Evaluation of Antiviral Potency in Cellular Infection Models
A key aspect of preclinical evaluation is the quantitative assessment of a compound's antiviral potency. This is typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.
The EC50 of this compound has been determined in various in vitro systems. For instance, against HIV-1, the EC50 was found to be approximately 4.3 µg/ml when added just before viral infection. tandfonline.com However, the potency decreased significantly if the addition was delayed, indicating that the compound likely acts at an early stage of the viral life cycle. tandfonline.com For influenza viruses, this compound exhibited EC50 values of 1.34 µM against an H1N1 strain and 2.33 µM against IBV B/Lee/40 in MDCK cells. mdpi.com
| Virus | Cell Line | EC50 |
|---|---|---|
| HIV-1 (IIIB strain) | MAGI/CCR5 | ~4.3 µg/ml |
| Influenza A (H1N1) | MDCK | 1.34 µM |
| Influenza B (B/Lee/40) | MDCK | 2.33 µM |
Methodologies for Assessing Antiviral Effects
Several established methodologies have been employed to measure the antiviral effects of this compound. These assays provide quantitative data on the compound's ability to inhibit viral replication and spread.
Plaque Reduction Assay: This is a classic and widely used method to quantify the number of infectious virus particles. tandfonline.com In this assay, a confluent monolayer of host cells is infected with a known amount of virus. tandfonline.com After an adsorption period, the cells are overlaid with a medium containing the antiviral agent at various concentrations. tandfonline.com The number of plaques (zones of cell death caused by viral replication) is then counted to determine the reduction in viral infectivity. tandfonline.com This method has been used to assess the activity of this compound against HSV-1, VZV, and influenza viruses. tandfonline.com
Inhibition of Viral RNA Synthesis: While the direct inhibition of viral RNA synthesis by this compound is not explicitly detailed as its primary mechanism, studies on other antiviral agents demonstrate the importance of this type of assay. For instance, compounds like T-705 have been shown to inhibit influenza virus RNA polymerase. asm.org The investigation into whether this compound affects viral RNA synthesis could provide further insight into its mechanism of action.
MAGI Assay: The multinuclear activation of a galactosidase indicator (MAGI) assay was specifically used to test the antiviral activity of this compound against HIV-1. tandfonline.com This assay relies on genetically engineered cells that express the β-galactosidase enzyme under the control of the HIV-1 LTR promoter. Upon HIV-1 infection and Tat protein expression, the promoter is activated, leading to the production of β-galactosidase, which can be detected by a colorimetric reaction. The inhibition of this reaction indicates antiviral activity.
Future Research Trajectories and Potential Applications
Elucidation of Comprehensive Molecular Targets and Pathways
The primary antiviral mechanism of Fattiviracin FV-8 is attributed to its ability to modulate the fluidity of the cell membrane. nih.gov By decreasing membrane fluidity, it is thought to impede the fusion of viral envelopes with the host cell membrane, a critical step for the entry of many enveloped viruses. nih.govnih.gov This modulation of a physical property of the cell membrane represents a broad-spectrum antiviral strategy. nih.gov
Future research will focus on identifying the specific molecular interactions between this compound and membrane components. A deeper understanding of how it alters the lipid bilayer's organization and dynamics is crucial. Investigating its effects on lipid rafts, which are specialized membrane microdomains often hijacked by viruses for entry and budding, will be a key area of exploration. nih.gov Furthermore, researchers will aim to determine if this compound interacts with specific membrane proteins or lipids to exert its effects, moving beyond the current understanding of a general change in membrane fluidity.
Rational Design and Synthesis of Novel Fattiviracin Analogs
The natural structure of this compound, consisting of four glucose units and two trihydroxy fatty acid residues, provides a scaffold for the rational design of novel analogs with improved properties. researchgate.net The goal of synthesizing these analogs is to enhance antiviral potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying different parts of the this compound molecule, such as the length and hydroxylation pattern of the fatty acid chains or the number and type of sugar residues, researchers can identify key structural features responsible for its antiviral activity. This knowledge will guide the synthesis of new compounds with potentially greater efficacy and reduced off-target effects.
Investigation of Synergistic Antiviral Effects with Other Agents
Combination therapy is a cornerstone of modern antiviral treatment, particularly for viruses prone to developing resistance. bibliotekanauki.pl Investigating the synergistic effects of this compound with other established antiviral drugs is a promising research direction. Its unique membrane-modulating mechanism suggests it could be effectively combined with drugs that target different stages of the viral life cycle, such as viral polymerase inhibitors or neuraminidase inhibitors in the case of influenza. bibliotekanauki.plbibliotekanauki.pl
Studies will be designed to assess whether combining this compound with other antivirals can lead to a greater reduction in viral replication than either agent alone. Such synergistic combinations could also allow for the use of lower doses of each drug, potentially reducing toxicity and minimizing the risk of drug resistance. bibliotekanauki.pl
Advanced Biosynthetic Pathway Engineering for Enhanced Production
This compound is naturally produced by Streptomyces microflavus. researchgate.net Understanding and engineering its biosynthetic pathway is critical for large-scale and cost-effective production. Research has shown that the glucose moieties of this compound are directly incorporated from the culture medium, and the fatty acid chains are derived from acetic acid via a polyketide pathway. tandfonline.com The production is inhibited by cerulenin (B1668410), a known inhibitor of fatty acid biosynthesis. nih.gov
Future efforts in biosynthetic pathway engineering will focus on several key areas. Overexpression of rate-limiting enzymes in the pathway and optimization of fermentation conditions can significantly increase the yield of this compound. frontiersin.orgmdpi.com Genetic manipulation of the Streptomyces host strain to block competing metabolic pathways could further enhance production. frontiersin.org Additionally, heterologous expression of the this compound biosynthetic gene cluster in a more tractable host organism, such as E. coli, could provide a more efficient and scalable production platform. nih.gov
Exploration of Broader Antimicrobial Spectrum
While the primary focus has been on its antiviral properties, the unique membrane-disrupting mechanism of this compound suggests it may have a broader antimicrobial spectrum. nih.gov Preliminary studies on a related compound, Fattiviracin A1, showed no significant antibacterial or antifungal activities. nih.gov However, further investigation into the activity of this compound against a wider range of bacteria and fungi, particularly those with complex cell envelopes, is warranted.
The potential for this compound to act against other pathogens, including parasites with lipid-rich outer layers, should also be explored. Understanding the full antimicrobial potential of this compound could lead to its development for a wider range of infectious diseases.
Development of Advanced Pre-clinical Models for Efficacy Assessment
To translate the promising in vitro findings into clinical applications, the development of advanced pre-clinical models for efficacy assessment is essential. nih.gov This will involve testing this compound in relevant animal models of viral infections, such as influenza or HIV. nih.gov These studies will provide crucial data on the compound's in vivo efficacy, pharmacokinetics, and biodistribution.
Furthermore, the use of more sophisticated pre-clinical models, such as humanized mice or organoid cultures, could offer a more accurate prediction of the compound's performance in humans. These models can better recapitulate the complexities of viral pathogenesis and the human immune response, providing a more robust platform for evaluating the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to study Fattiviracin FV-8’s mechanism of action as a membrane fluidity modulator?
- Methodological Answer : Studies employ fluorescence anisotropy to measure membrane lipid order and electron paramagnetic resonance (EPR) to assess rotational mobility of spin-labeled lipids. For antiviral activity, plaque reduction assays and viral entry inhibition tests (e.g., HIV-1 pseudotyped viruses) are used. Critical controls include untreated membranes and comparative analysis with other fluidity modulators (e.g., glycyrrhizin) .
Q. How is this compound biosynthesized, and what genetic tools validate its production pathways?
- Methodological Answer : Biosynthetic gene clusters (BGCs) are identified via homology-based screening (e.g., using NRPS/PKS domain predictors). Gene knockout experiments (e.g., CRISPR/Cas9) confirm enzymatic roles, while LC-MS and NMR track intermediate metabolites. Teichmann et al. (2007) demonstrated this for structurally related glycolipids .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s antiviral efficacy?
- Methodological Answer :
- In vitro: Cell lines with high membrane cholesterol (e.g., HeLa or Vero cells) are used to mimic viral host environments. Dose-response curves (IC₅₀) and cytotoxicity assays (CC₅₀) are critical.
- In vivo: Murine models of viral infection (e.g., influenza A) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Advanced Research Questions
Q. How can structural discrepancies in this compound’s reported lipid composition be resolved?
- Methodological Answer : Use high-resolution tandem mass spectrometry (HR-MS/MS) with collision-induced dissociation (CID) to clarify lipid branching patterns. Comparative NMR studies (¹³C and ¹H) across research groups can reconcile stereochemical inconsistencies. Meta-analyses of existing datasets (e.g., Harada et al., 2007 vs. later studies) should address solvent system biases in purification .
Q. What strategies optimize this compound’s synergistic effects with other antivirals without increasing cytotoxicity?
- Methodological Answer :
- Combination Index (CI) Analysis: Use the Chou-Talalay method to quantify synergism (CI < 1) across varying ratios (e.g., FV-8 + cepharanthine).
- Mechanistic Studies: Fluorescence resonance energy transfer (FRET) or co-immunoprecipitation to identify shared targets (e.g., viral fusion proteins).
- Toxicity Screening: Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration risks .
Q. How do researchers address contradictory data on this compound’s efficacy against enveloped vs. non-enveloped viruses?
- Methodological Answer : Conduct comparative studies using isogenic viral strains (enveloped vs. capsid mutants). Single-particle tracking (e.g., live-cell imaging) quantifies viral entry inhibition kinetics. Statistical reconciliation via Bayesian meta-analysis accounts for variability in assay conditions (e.g., serum concentration in cell media) .
Q. What advanced techniques characterize this compound’s interaction with lipid rafts in host membranes?
- Methodological Answer :
- Super-Resolution Microscopy: STORM or PALM visualizes raft clustering post-FV-8 treatment.
- Lipidomics: Shotgun lipidomics (LC-MS) identifies raft-specific lipid changes (e.g., sphingomyelin/cholesterol ratios).
- Molecular Dynamics (MD) Simulations: Predicts FV-8’s insertion angles and residence time in bilayers .
Q. How can resistance to this compound be studied in viral populations?
- Methodological Answer : Serial passage assays under sublethal FV-8 pressure select for resistant mutants. Whole-genome sequencing (e.g., Illumina NovaSeq) identifies mutations in viral envelope proteins (e.g., gp120 for HIV). Fitness cost analyses (plaque size/growth rate) quantify evolutionary trade-offs .
Methodological Considerations
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw lipidomics datasets in repositories like MetaboLights .
- Statistical Rigor : Report effect sizes (Cohen’s d) and confidence intervals for IC₅₀/CC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and obtain IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
